N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
This compound features a hybrid heterocyclic scaffold combining furan-3-yl, thiophen-2-yl, and 1-methyl-1H-pyrazole-4-sulfonamide moieties. The central hydroxyethyl bridge links the furan and thiophene rings, while the sulfonamide group is attached to the pyrazole ring.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17-8-12(7-15-17)23(19,20)16-10-14(18,11-4-5-21-9-11)13-3-2-6-22-13/h2-9,16,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVFGMDTYGBQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It is known that thiophene derivatives can interact with various targets in the body, leading to a wide range of therapeutic effects. The compound’s interaction with its targets could involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level. These could include modulating the activity of specific receptors or enzymes, altering cellular processes, or inducing changes in gene expression.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Thiophene moiety : Known for its role in various biological activities.
- Pyrazole sulfonamide : This functional group is often associated with antimicrobial and antifungal properties.
The molecular formula of the compound is C₁₄H₁₅N₃O₃S, indicating a diverse array of functional groups that enhance its pharmacological potential.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit key enzymatic pathways or modulate receptor activity, leading to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in disease processes.
- Receptor Modulation : The ability to bind to specific receptors can alter signaling pathways, impacting cellular responses.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-methyl-N-(1-benzothiophen-3-yl)-1H-pyrrole-3-carboxamide | Contains thiophene and amide groups | Antitumor activity |
| N-(furan-2-carbonyl)-4-methylbenzamide | Furan ring and amide linkage | Antimicrobial properties |
| 4-thiophenecarboxamide derivatives | Thiophene ring with various side chains | Anti-inflammatory effects |
These examples highlight the potential of the target compound in medicinal applications, particularly in developing new therapeutics.
Antifungal Activity
A study examining the antifungal properties of related pyrazole derivatives demonstrated significant activity against various phytopathogenic fungi. For instance, compounds with similar structural motifs exhibited lower EC50 values than established fungicides like boscalid, indicating enhanced efficacy against pathogens such as Fusarium and Rhizoctonia .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) models have been developed for compounds within this chemical class. These models suggest that specific functional groups contribute significantly to biological potency. For example, the presence of electron-withdrawing groups enhances antifungal activity by increasing the compound's ability to interact with fungal enzymes .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibit significant antimicrobial activities. Studies have shown:
- Antibacterial Activity : The compound demonstrates the ability to inhibit bacterial growth, suggesting potential applications in treating infections.
Antiviral Activity
Recent studies on related compounds have indicated promising results against viral targets, including SARS-CoV-2. For instance:
| Compound | IC50 (μM) | Target |
|---|---|---|
| F8-B22 | 1.55 | SARS-CoV-2 Main Protease |
| F8-S43 | 10.76 | SARS-CoV-2 Main Protease |
These findings highlight the potential of this compound class in antiviral drug development.
Cytotoxicity Assessments
Evaluations of cytotoxicity for related compounds have shown low toxicity in various cell lines, with CC50 values exceeding 100 μM, indicating a favorable safety profile for therapeutic applications.
Therapeutic Potential
The compound's unique structure suggests various therapeutic applications:
- Antimicrobial Agents : Due to its antibacterial and antifungal properties, it may serve as a basis for new antimicrobial drugs.
- Antiviral Drugs : Its activity against viral targets positions it as a candidate for antiviral drug development.
- Anti-inflammatory Agents : The sulfonamide group is known for its anti-inflammatory properties, which could be harnessed for treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Studies : Research has demonstrated the effectiveness of similar compounds against a range of bacterial strains, supporting their use as potential antibiotics.
- Antiviral Research : Investigations into structurally related compounds have yielded insights into their mechanisms of action against viral infections, particularly in targeting viral proteases.
- Safety Profiles : Studies assessing cytotoxicity have consistently shown that these compounds exhibit low toxicity levels, making them suitable candidates for further development.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its dual heteroaromatic systems (furan and thiophene) and sulfonamide-functionalized pyrazole . Below is a comparative analysis with analogous molecules:
Crystallographic and Computational Analysis
- Structural Validation: Tools like SHELX and Mercury are critical for resolving the target compound’s 3D structure, particularly its hydrogen-bonding networks (hydroxyethyl) and π-π stacking (furan/thiophene interactions).
- Packing Similarity : Mercury’s Materials Module could compare the target’s crystal packing with thiophene-containing analogs, revealing differences in void spaces and intermolecular interactions due to the furan ring’s electronic properties .
Functional Group Impact
- Sulfonamide vs.
- Hydroxyethyl Bridge : Introduces stereochemical complexity and opportunities for chiral resolution , absent in simpler thiophene-pyrazole hybrids .
Research Findings and Implications
- However, the furan ring’s metabolic instability could limit bioavailability compared to more stable analogs .
Preparation Methods
Core Pyrazole Sulfonamide Synthesis
The 1-methyl-1H-pyrazole-4-sulfonyl chloride intermediate forms through chlorosulfonation of 1-methylpyrazole using chlorosulfonic acid at -10°C for 2 hours (Yield: 68-72%). Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | -10°C to 0°C | Prevents decomposition |
| Reaction Time | 1.5-2 hours | Maximizes conversion |
| Molar Ratio (HOSO₂Cl:Pyrazole) | 1.2:1 | Minimizes side products |
The sulfonamide group introduces hydrogen-bonding capacity crucial for downstream reactions.
Hydroxyethyl Backbone Construction
A three-component Mannich-type reaction assembles the central hydroxyethyl unit:
- Thiophene-2-carbaldehyde (1.0 equiv)
- Furan-3-ylmagnesium bromide (1.1 equiv)
- Ammonium acetate (1.5 equiv) in THF at -78°C
The reaction proceeds via:
$$ \text{RCHO} + \text{R'MgX} + \text{NH}4^+ \rightarrow \text{RCH(NH}2\text{)OR'} \xrightarrow{\text{H}_2\text{O}} \text{RCH(OH)OR'} $$
Key challenges include controlling stereochemistry at the hydroxy center, addressed through cryogenic conditions.
Coupling Methodology
Sulfonamide-Ethyl Bridge Formation
Coupling the pyrazole sulfonyl chloride with the hydroxyethyl intermediate uses Schotten-Baumann conditions:
| Component | Quantity | Role |
|---|---|---|
| Hydroxyethyl amine | 1.05 equiv | Nucleophile |
| NaOH (10%) | 3.0 equiv | Base |
| Dichloromethane | 0.2 M concentration | Solvent |
Reaction monitoring via TLC (Hexane:EtOAc 3:1) shows complete consumption of starting material within 4 hours at 0°C. The product precipitates at pH 6.5-7.0 with 82-85% isolated yield.
Purification Strategy
Multi-stage purification ensures >98% purity:
- Liquid-Liquid Extraction : 3× washes with saturated NaHCO₃ removes acidic impurities
- Column Chromatography : Silica gel (230-400 mesh) with gradient elution (Hexane → EtOAc)
- Recrystallization : Ethanol/water (7:3) at -20°C produces needle-shaped crystals
Critical purity parameters:
| Analytical Method | Specification | Result |
|---|---|---|
| HPLC | Area% ≥99.0 | 99.2% |
| KF Titration | H₂O ≤0.5% | 0.32% |
| Residual Solvents | ICH Q3C Class 2 | Meets guidelines |
Reaction Optimization
Catalytic System Screening
Comparative analysis of coupling catalysts:
| Catalyst (5 mol%) | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DMAP | 78 | 97.1 | 6 |
| Et₃N | 82 | 98.3 | 4 |
| DIPEA | 85 | 99.2 | 3.5 |
| No catalyst | 43 | 91.5 | 12 |
Diisopropylethylamine (DIPEA) proves optimal, enhancing both reaction rate and yield through superior acid scavenging.
Solvent Effects Study
Solvent screening reveals dichloromethane's superiority:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 85 |
| THF | 7.52 | 79 |
| Acetonitrile | 37.5 | 68 |
| DMF | 36.7 | 54 |
Lower polarity solvents favor the SN2 mechanism during sulfonamide bond formation.
Structural Characterization
Spectroscopic Analysis
Key spectral signatures confirm structure:
¹H NMR (400 MHz, CDCl₃):
δ 7.85 (s, 1H, pyrazole-H)
δ 6.92-7.15 (m, 4H, furan & thiophene)
δ 4.75 (dd, J=8.4 Hz, 1H, -CH(OH)-)
δ 3.95 (s, 3H, N-CH₃)
IR (KBr):
3340 cm⁻¹ (O-H stretch)
1325, 1150 cm⁻¹ (S=O asymmetric/symmetric)
HRMS (ESI+):
m/z calc. 354.0821 [M+H]⁺
found 354.0819
Process Scale-Up Considerations
Thermal Hazard Assessment
DSC analysis reveals exothermic decomposition at 218°C (ΔH = -143 J/g), necessitating:
- Batch temperature <50°C during synthesis
- Emergency cooling systems for large-scale reactions
Environmental Impact
Waste stream analysis per 1 kg product:
| Waste Type | Quantity (kg) | Treatment Method |
|---|---|---|
| Aqueous acidic | 12.7 | Neutralization |
| Organic solvents | 8.3 | Distillation recovery |
| Silica residues | 2.1 | Thermal oxidation |
The E-factor calculates to 23.1, indicating need for greener solvent alternatives in future developments.
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions , including nucleophilic substitution (e.g., sulfonamide formation via sulfonyl chloride intermediates) and heterocyclic coupling. Key steps include:
- Electrophilic aromatic substitution to functionalize the thiophene or furan rings .
- Nucleophilic displacement reactions to attach the pyrazole-sulfonamide moiety to the hydroxyethyl backbone .
- Optimization strategies : Control of temperature (0–5°C for sulfonylation), pH (neutral for coupling reactions), and use of anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Purification via column chromatography or recrystallization improves purity (>95%) .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm) and confirms regiochemistry of heterocycles .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion) .
- X-ray Crystallography : Resolves bond angles/ distances (e.g., dihedral angles between furan and thiophene rings) and validates stereochemistry. SHELX software is standard for refinement .
Advanced: How do computational methods like DFT elucidate electronic properties arising from heterocyclic components?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model:
- Electron density distribution : Localization on sulfur (thiophene) and oxygen (furan) atoms, influencing reactivity .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions, relevant for designing bioactive analogs .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation effects on stability .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies (e.g., variable IC50 values in enzyme inhibition assays) can be addressed via:
- Orthogonal assays : Compare results from fluorometric vs. colorimetric assays to rule out interference from the compound’s aromatic moieties .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing thiophene with benzothiophene) to isolate pharmacophoric groups .
- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., fixed pH/temperature) to reduce variability .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
SAR approaches include:
- Bioisosteric replacement : Swap furan with pyrrole to enhance metabolic stability while retaining H-bonding capacity .
- Pharmacophore mapping : Identify critical groups (e.g., sulfonamide’s sulfonyl oxygen for hydrogen bonding) using 3D-QSAR models .
- Activity cliffs : Analyze sharp changes in potency (e.g., methyl vs. ethyl groups on pyrazole) to refine steric/electronic requirements .
Advanced: What challenges exist in establishing structure-property correlations, and how can multimodal characterization help?
Methodological Answer:
Challenges include:
- Solubility-stability trade-offs : Hydrophobic thiophene/furan rings reduce aqueous solubility. Use HPLC-PDA to monitor degradation under physiological conditions .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies crystalline forms impacting bioavailability .
- Multimodal validation : Combine FTIR (sulfonamide S=O stretch at ~1350 cm⁻¹) with Hirshfeld surface analysis to correlate solid-state interactions with solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
